molecular formula C17H19ClN2O3 B2391055 1-(4-Chlorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea CAS No. 2320465-50-5

1-(4-Chlorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea

Cat. No. B2391055
M. Wt: 334.8
InChI Key: DWBBHMWXOYISIV-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

Synthetic Chemistry Applications

  • Formation of Heterocyclic Compounds : Ureas, including compounds similar to the one , are involved in the synthesis of heterocyclic compounds. For instance, reactions of isocyanates with different nucleophiles can lead to the formation of quinazoline derivatives, indicating the utility of ureas in synthesizing complex heterocycles (Peet, 1987). Similar approaches could potentially apply to the synthesis of benzofuran-containing ureas, highlighting their role in creating pharmacologically relevant structures.

  • Ring Expansion and Novel Heterocycles : The chemical reactivity of ureas allows for ring expansion reactions, leading to the synthesis of novel heterocyclic compounds. This is exemplified in the study on the transformation of tetrahydropyrimidines to diazepinones, showcasing the versatility of ureas in generating diverse molecular architectures (Fesenko & Shutalev, 2011). This characteristic might be exploited in the development of new compounds with the benzofuran-urea moiety.

Materials Science and Polymer Chemistry

  • Hydrogel Formation : Urea derivatives are known to form hydrogels under certain conditions, with properties that can be tuned by varying the anions present during gelation. This indicates the potential of urea compounds, including benzofuran-containing ureas, in materials science for creating stimuli-responsive or tunable hydrogels (Lloyd & Steed, 2011).

  • Cocondensation with Methylolphenols : Research on the cocondensation reactions of urea with methylolphenols under acidic conditions has led to the synthesis of novel polymers. These findings highlight the utility of urea compounds in polymer chemistry, potentially extending to the synthesis of benzofuran-containing urea derivatives for novel polymer materials (Tomita & Hse, 1992).

Biochemical Applications

  • Insecticidal Activity : Some urea derivatives demonstrate insecticidal activity by interfering with cuticle deposition in insects. While specific studies on 1-(4-Chlorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea are not available, related research indicates the potential for similar compounds to act as insect growth regulators or insecticides (Mulder & Gijswijt, 1973).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c18-13-5-3-12(4-6-13)10-19-16(21)20-11-17(22)8-1-2-15-14(17)7-9-23-15/h3-7,9,22H,1-2,8,10-11H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBBHMWXOYISIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)NCC3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea

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